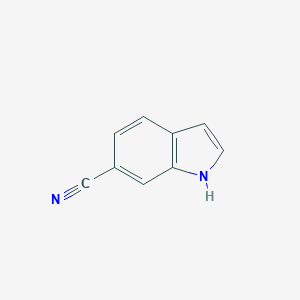

6-Cyanoindole

Overview

Description

6-Cyanoindole (CAS: 15861-36-6) is a heterocyclic aromatic compound featuring a cyano (-C≡N) group at the 6-position of the indole scaffold. Its molecular formula is C₉H₆N₂, with a molecular weight of 142.16 g/mol . This compound is commercially available in high purity (>98.0%) and exhibits a crystalline powder form with a melting point range of 127–133°C . It is widely utilized in life sciences as a biochemical reagent, particularly in the synthesis of bioactive compounds and as a building block for non-steroidal glucocorticoid receptor modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-bromoindole with copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically requires heating to facilitate the substitution of the bromine atom with a nitrile group.

Industrial Production Methods: In industrial settings, the synthesis of 1H-Indole-6-carbonitrile may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid, while reduction can produce 6-aminoindole.

Scientific Research Applications

Photophysical Properties and Biological Applications

Fluorescence Probes:

6-Cyanoindole has been studied as a potential fluorescence probe in biological systems. Its fluorescence properties are sensitive to the local environment, making it useful for probing hydration dynamics in proteins and other biological macromolecules. Research indicates that the fluorescence lifetime of 6-CNI varies significantly with solvent composition, which can be leveraged to study protein hydration states and microenvironmental changes .

Case Study:

In a study examining various cyanoindoles, 6-CNI was found to have a shorter excited-state decay time constant compared to indole itself, suggesting its utility in environments where rapid fluorescence response is required . This characteristic can be exploited in biological imaging techniques where real-time monitoring of hydration states is crucial.

Synthesis of Functionalized Derivatives:

this compound serves as a precursor for synthesizing various functionalized indole derivatives, which are important in medicinal chemistry. The nitrile group can be further modified to create compounds with specific biological activities or enhanced pharmacological profiles.

Example Reaction:

The conversion of 6-CNI into more complex structures can be achieved through nucleophilic substitution reactions or cycloaddition processes, allowing for the development of new therapeutic agents .

Research Insights and Future Directions

Recent studies have highlighted the potential of this compound as a versatile compound in both fundamental research and applied sciences. Its unique photophysical properties make it an attractive candidate for further exploration in biological imaging and material science.

Future Research Directions:

- Investigating the effects of substituents on the electronic properties of 6-CNI to tailor its applications.

- Exploring its role as a fluorescent probe in live-cell imaging to monitor dynamic biological processes.

- Developing new polymer composites incorporating 6-CNI for enhanced performance in electronic devices.

Mechanism of Action

The mechanism of action of 1H-Indole-6-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Physicochemical Properties

The position of substituents on the indole ring significantly impacts physicochemical properties. Key analogs and their characteristics are summarized below:

Key Observations :

- Substituent Position: The 6-cyano derivative has a higher melting point than 5-cyanoindole (127–133°C vs. 106–109°C), likely due to differences in crystal packing influenced by substituent orientation .

- Halogen vs. Cyano: 6-Chloroindole (MW 151.59) is heavier than this compound (MW 142.16) due to chlorine’s atomic mass, but its applications focus on chlorinated intermediates rather than receptor targeting .

- Functional Group Diversity: The nitro group in 6-nitroindole introduces oxidative reactivity, making it suitable for explosives or nitro-reduction pathways , whereas the cyano group enables participation in nucleophilic additions or cyclizations .

Electronic Effects

- This compound: The electron-withdrawing cyano group deactivates the indole ring, directing electrophilic substitutions to specific positions. This property is exploited in asymmetric synthesis for glucocorticoid receptor modulators .

- 6-Chloroindole : Chlorine’s inductive effect similarly deactivates the ring but allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

Research Findings and Industrial Relevance

- Enzyme Engineering: this compound is used in continuous evolution systems to generate enzyme variants with promiscuous activity toward non-natural substrates .

- Drug Discovery: Derivatives of this compound are prioritized in medicinal chemistry due to their balanced lipophilicity (LogP ~2.5) and metabolic stability .

Biological Activity

6-Cyanoindole, a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antiviral, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group at the 6-position of the indole ring. Its chemical formula is C9H6N2, and it exhibits properties that make it a versatile scaffold for medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of this compound derivatives. Research has shown that compounds containing this moiety can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A systematic evaluation of various this compound derivatives was conducted to assess their antibacterial efficacy. The results are summarized in Table 1 below:

| Compound Name | Structure | MIC (µg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound A | Structure A | 5 | Staphylococcus aureus |

| Compound B | Structure B | 10 | Escherichia coli |

| Compound C | Structure C | 15 | Pseudomonas aeruginosa |

| Compound D | Structure D | 20 | Bacillus anthracis |

The study indicated that compound A exhibited the lowest MIC against Staphylococcus aureus, suggesting it as a promising candidate for further development as an antibacterial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Notably, certain derivatives have been evaluated for their effectiveness against herpes simplex virus type 2 (HSV-2).

Research Findings

In a study involving the synthesis of various indolo[2,3-a]carbazoles, including those with the cyano group, it was found that these compounds displayed significant antiviral activity. For instance:

- Compound E demonstrated a reduction in viral titer by 95% at a concentration of 1 μg/mL against HSV-2 in infected mink lung cells.

- The cytotoxicity was assessed with an MIC of 5 μg/mL against human carcinoma cell lines .

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated. The structure-activity relationship (SAR) studies indicate that modifications to the indole nitrogen significantly influence their cytotoxicity.

Case Study: Cytotoxicity Assessment

A series of compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The findings are summarized in Table 2:

| Compound Name | Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Compound F | Structure F | 12.5 | HeLa (cervical cancer) |

| Compound G | Structure G | 8.0 | MCF-7 (breast cancer) |

| Compound H | Structure H | 15.0 | A549 (lung cancer) |

The most promising results were observed with compound G, which exhibited an IC50 value of 8.0 µM , indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its antibacterial action may involve inhibition of DNA synthesis by binding to the minor groove of bacterial DNA . Additionally, its anticancer effects could be attributed to the induction of apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Cyanoindole in laboratory settings?

- Methodology : Use palladium-catalyzed cross-coupling reactions or direct cyanation of indole derivatives. For reproducibility, follow protocols that detail reaction conditions (e.g., temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography, recrystallization). Characterize products via NMR, HPLC, and melting point analysis (mp: 127–133°C) to confirm purity .

- Key Considerations : Store synthesized this compound below -20°C to prevent degradation, as its stability is sensitive to ambient conditions .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with chromatographic methods (HPLC, GC-MS). Compare experimental melting points (mp: 127–133°C) to literature values to verify consistency. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .

- Troubleshooting : Discrepancies in melting points may arise from polymorphic forms or impurities; repeat crystallization with alternative solvents .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : Utilize this compound as a precursor for functionalized indoles (e.g., via reduction to amines or nucleophilic substitution). Its electron-withdrawing cyano group enables regioselective modifications in heterocyclic chemistry. Document reaction yields and byproducts to refine synthetic pathways .

- Experimental Design : Use control experiments to isolate the effects of substituents on reactivity, referencing analogous indole derivatives (e.g., 6-Chloroindole) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

- Methodology : Conduct systematic reviews of literature protocols to identify variables (e.g., catalyst purity, solvent drying methods). Replicate experiments under standardized conditions, using error bars and statistical tests (t-tests, ANOVA) to quantify variability. Publish raw data and detailed procedural notes to enhance reproducibility .

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether yield discrepancies stem from methodological flaws or novel discoveries .

Q. What strategies optimize the stability of this compound derivatives under catalytic conditions?

- Methodology : Perform stability assays under varying pH, temperature, and solvent conditions. Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor degradation rates. For air-sensitive reactions, employ inert-atmosphere techniques (glovebox, Schlenk line) .

- Data Analysis : Compare degradation profiles with computational models (DFT calculations) to predict reactive sites and guide structural modifications .

Q. How should researchers design experiments to investigate the electronic effects of the cyano group in this compound?

- Methodology : Use Hammett substituent constants (σₚ) to correlate electronic effects with reaction outcomes (e.g., acidity, nucleophilicity). Pair experimental data (kinetic isotope effects, isotopic labeling) with computational simulations (NMR chemical shift predictions) .

- Contradiction Management : If results conflict with theoretical models, re-examine assumptions (e.g., solvent polarity, steric effects) and validate computational parameters .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

- Methodology : Adopt open-science practices: share detailed synthetic procedures, raw spectral data, and catalyst characterization (XRD, BET surface area). Use collaborative platforms (e.g., Zenodo) for transparent data archiving .

- Peer Review : Pre-submission validation by independent labs reduces risks of unreported variables (e.g., trace moisture in solvents) .

Properties

IUPAC Name |

1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSZDBFJCQKTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166478 | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-36-6 | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV63MA4Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.